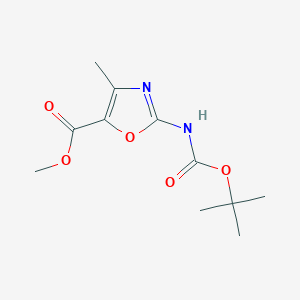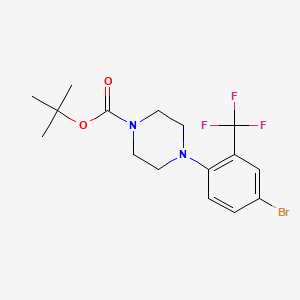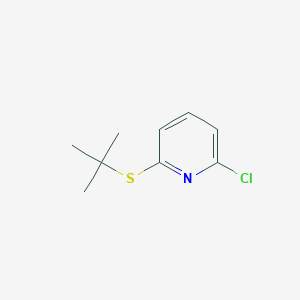
2-(Tert-butylthio)-6-chloropyridine
Vue d'ensemble
Description
The tert-butylthio group is an organosulfur compound with the formula (CH3)3CSH . It’s used as an odorant for natural gas, which is otherwise odorless . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The tert-butylthio group can be synthesized by the reaction of zinc sulfide and tert-butyl chloride . Another method involves the reaction of the Grignard reagent, tert-BuMgCl, with sulfur to give the corresponding thiolate, followed by hydrolysis .Molecular Structure Analysis
The tert-butylthio group consists of a sulfur atom bonded to a tert-butyl group. The tert-butyl group is a very bulky group, which can have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The tert-butylthio group can react with thallium (I) ethoxide to give the thallium thiolate . This thallium thiolate can be used to convert acyl chlorides to the thioester .Applications De Recherche Scientifique
Développement de colorants fluorescents
Le composé a été utilisé dans le développement de colorants fluorescents. Ces colorants ont des applications en microscopie à super-résolution, telle que la microscopie par déplétion d'émission stimulée (STED), qui est cruciale pour la recherche biologique .
Polymères conjugués pour la détection d'oxydants
Il est également un ingrédient clé dans la création de polymères conjugués qui présentent une réponse de fluorescence lors de l'oxydation. De tels matériaux sont intéressants pour leur utilisation potentielle dans la détection d'oxydants, ce qui a des implications dans la surveillance environnementale et le diagnostic .
Radicaux stables pour la spectroscopie RPE
Enfin, 2-(Tert-butylthio)-6-chloropyridine est impliqué dans la synthèse de radicaux stables utilisés en spectroscopie de résonance paramagnétique électronique (RPE). Ces radicaux sont importants pour le marquage de spin dirigé vers le site des biomolécules, aidant à la détermination de la structure des protéines et des acides nucléiques .
Safety and Hazards
Mécanisme D'action
Target of action
Organosulfur compounds like tert-butylthiol, a component of this compound, are known to interact with a variety of biological targets .
Mode of action
Without specific studies on “2-(Tert-butylthio)-6-chloropyridine”, it’s difficult to say exactly how it interacts with its targets. Organosulfur compounds often act through covalent modification of their targets, particularly at reactive cysteine residues .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “this compound” might affect. Organosulfur compounds can be involved in a variety of biochemical processes, including redox reactions and signal transduction .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. If it acts similarly to other organosulfur compounds, it could potentially modify proteins and affect their function .
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLUKIJYXTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

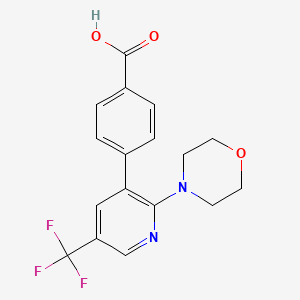

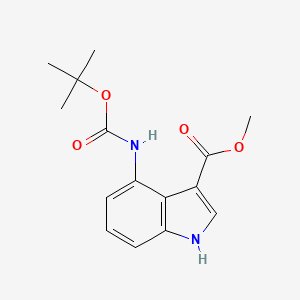
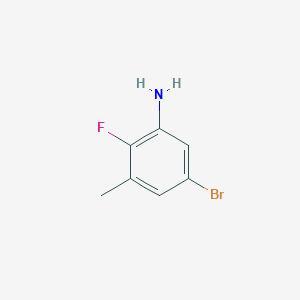
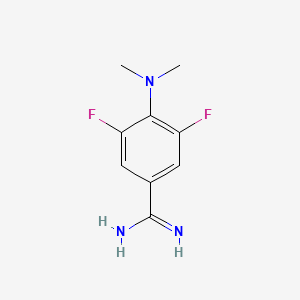
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
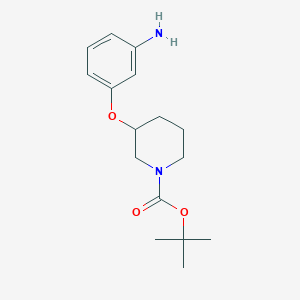
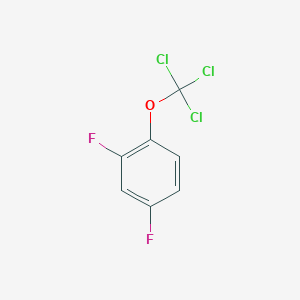
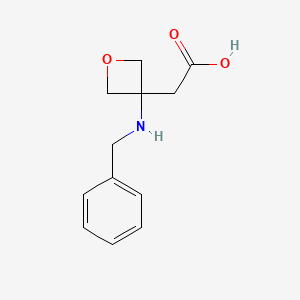
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

